2-Methyl-1-(methylsulfanyl)but-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-1-(methylsulfanyl)but-1-ene is an organic compound with the molecular formula C6H12S It is a derivative of butene, featuring a methyl group and a methylsulfanyl group attached to the first carbon atom of the butene chain
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methyl-1-(methylsulfanyl)but-1-ene can be synthesized through several methods. One common approach involves the reaction of 2-methyl-1-butene with methanethiol in the presence of a strong base, such as sodium hydride or potassium tert-butoxide. The reaction typically occurs under anhydrous conditions and at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also incorporate catalysts to enhance reaction efficiency and reduce the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-(methylsulfanyl)but-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding sulfide using reducing agents like lithium aluminum hydride.
Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually performed under anhydrous conditions and at low temperatures.
Substitution: Nucleophiles such as alkoxides or amines; reactions may require the presence of a base and are often conducted at room temperature.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Corresponding sulfide
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-Methyl-1-(methylsulfanyl)but-1-ene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-1-(methylsulfanyl)but-1-ene involves its interaction with various molecular targets and pathways. The compound’s reactivity is primarily influenced by the presence of the methylsulfanyl group, which can participate in nucleophilic and electrophilic reactions. These interactions can lead to the formation of covalent bonds with target molecules, thereby modulating their activity and function.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-1-butene: Lacks the methylsulfanyl group, resulting in different reactivity and applications.
2-Methyl-2-butene: An isomer with a different arrangement of the double bond, leading to distinct chemical properties.
Methylsulfanyl derivatives of other alkenes: Compounds with similar functional groups but different carbon chain lengths or positions of the double bond.
Uniqueness
2-Methyl-1-(methylsulfanyl)but-1-ene is unique due to the presence of both a methyl group and a methylsulfanyl group on the same carbon atom
Properties
CAS No. |
52101-06-1 |
---|---|
Molecular Formula |
C6H12S |
Molecular Weight |
116.23 g/mol |
IUPAC Name |
2-methyl-1-methylsulfanylbut-1-ene |
InChI |
InChI=1S/C6H12S/c1-4-6(2)5-7-3/h5H,4H2,1-3H3 |
InChI Key |
FMPSOGOKRBSRLA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=CSC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.